2-(Aminomethyl)-5-bromonaphthalene
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Overview
Description
2-(Aminomethyl)-5-bromonaphthalene is an organic compound that features a bromine atom and an aminomethyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-bromonaphthalene typically involves a multi-step process. One common method starts with the bromination of naphthalene to introduce the bromine atom at the desired position. This is followed by a nitration reaction to introduce a nitro group, which is then reduced to an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-bromonaphthalene can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(Aminomethyl)naphthalene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while substitution of the bromine atom can produce a variety of substituted naphthalene derivatives.
Scientific Research Applications
2-(Aminomethyl)-5-bromonaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-bromonaphthalene depends on its specific application. In biological systems, the compound may interact with proteins or nucleic acids, affecting their function. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)naphthalene: Lacks the bromine atom, which can affect its reactivity and interactions.
5-Bromo-2-naphthylamine: Similar structure but without the aminomethyl group, leading to different chemical properties and applications.
2-(Aminomethyl)-1-bromonaphthalene:
Uniqueness
2-(Aminomethyl)-5-bromonaphthalene is unique due to the presence of both the aminomethyl and bromine groups on the naphthalene ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C11H10BrN |
---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
(5-bromonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10BrN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H,7,13H2 |
InChI Key |
GDSVAYBSAGVXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)C(=C1)Br |
Origin of Product |
United States |
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